5-Nitrosonaphthalen-1-amine
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Overview
Description
5-Nitrosonaphthalen-1-amine is an organic compound with the molecular formula C10H8N2O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitroso and amine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitrosonaphthalen-1-amine can be synthesized through the nitrosation of naphthylamines. One common method involves the reaction of 1-naphthylamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows: [ \text{C10H7NH2} + \text{HNO2} \rightarrow \text{C10H7N(NO)H} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of a mineral acid like hydrochloric acid (HCl). The reaction is carried out at controlled temperatures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Nitrosonaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) are commonly used.
Major Products Formed
Oxidation: Nitro derivatives such as 5-nitronaphthalen-1-amine.
Reduction: Amino derivatives like 1-naphthylamine.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Scientific Research Applications
5-Nitrosonaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Nitrosonaphthalen-1-amine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A precursor in the synthesis of 5-Nitrosonaphthalen-1-amine.
5-Nitronaphthalen-1-amine: A closely related compound with a nitro group instead of a nitroso group.
2-Naphthylamine: Another naphthalene derivative with similar chemical properties
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
438526-39-7 |
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Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-nitrosonaphthalen-1-amine |
InChI |
InChI=1S/C10H8N2O/c11-9-5-1-4-8-7(9)3-2-6-10(8)12-13/h1-6H,11H2 |
InChI Key |
OQGDVDXZBHWSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=O)C(=C1)N |
Origin of Product |
United States |
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